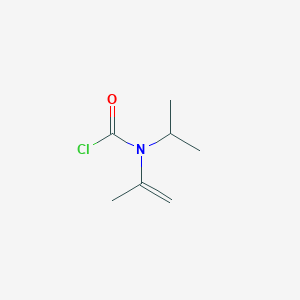
N-isopropenyl-N-isopropylcarbamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropenyl-N-isopropylcarbamyl chloride is an organic compound with the molecular formula C7H14ClNO. It is a derivative of carbamoyl chloride and is known for its reactivity and utility in various chemical processes. This compound is used in the synthesis of other chemicals and has applications in different fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-isopropenyl-N-isopropylcarbamyl chloride can be synthesized through the reaction of isopropenylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
Isopropenylamine+Phosgene→N-isopropenyl-N-isopropylcarbamyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are carefully monitored and controlled. The process includes steps such as purification and distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-isopropenyl-N-isopropylcarbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form isopropenylamine and hydrochloric acid.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Catalysts: Sometimes used to enhance the reaction rate and selectivity.
Major Products Formed
Substituted Carbamates: Formed through substitution reactions.
Isopropenylamine and Hydrochloric Acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
N-isopropenyl-N-isopropylcarbamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-isopropenyl-N-isopropylcarbamyl chloride involves its reactivity with nucleophiles and other reactive species. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diisopropylcarbamoyl chloride
- Isopropyl chloride
- N,N-Dimethylcarbamoyl chloride
Uniqueness
N-isopropenyl-N-isopropylcarbamyl chloride is unique due to its specific reactivity and the presence of both isopropenyl and isopropyl groups. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H12ClNO |
|---|---|
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
N-propan-2-yl-N-prop-1-en-2-ylcarbamoyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-5(2)9(6(3)4)7(8)10/h6H,1H2,2-4H3 |
Clave InChI |
AYMCRYGRXPAELG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(=C)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


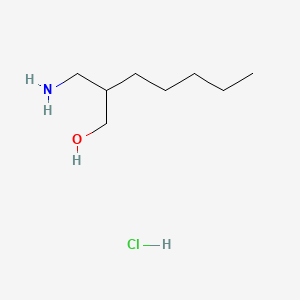
![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)

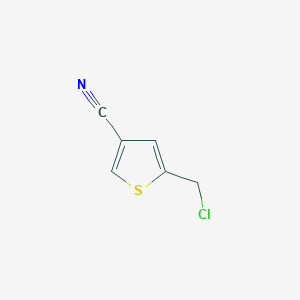
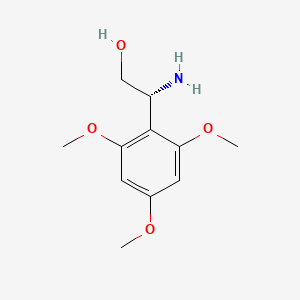
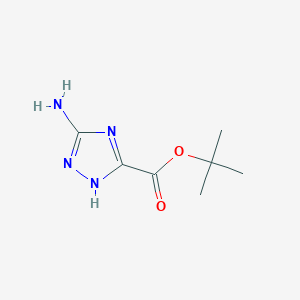
![2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)

![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)
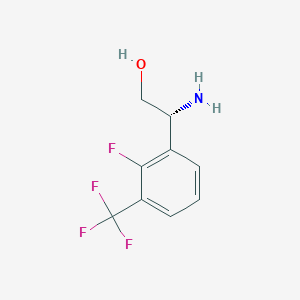

![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
